![molecular formula C23H27N3O2 B2798174 1-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one CAS No. 1251545-96-6](/img/structure/B2798174.png)
1-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly used as a recreational drug due to its psychoactive effects, but it also has potential applications in scientific research.
Aplicaciones Científicas De Investigación
Novel Anticancer Agents
Research has shown that derivatives of benzimidazole, which share a structural similarity with 1-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one, exhibit a wide range of biological activities, including potential anticancer properties. Specifically, novel 1,2-disubstituted benzimidazoles have been synthesized and studied for their cytotoxic and apoptotic properties against lung cancer cell lines, demonstrating significant antitumor activity. These compounds showed remarkable selectivity and potency, indicating their potential as chemotherapeutic agents (Yurttaş et al., 2020).
NR1/2B N-methyl-D-aspartate Receptor Antagonists
Another application is in the development of selective NR1/2B N-methyl-D-aspartate (NMDA) receptor antagonists. Derivatives similar to 1-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one have been synthesized and identified as potent antagonists of the NMDA receptor, which plays a critical role in neuronal communication. These compounds have shown low nanomolar activity in both binding and functional assays, and some have demonstrated efficacy in animal models of pain, suggesting their potential use in treating conditions related to NMDA receptor dysfunction (Borza et al., 2007).
Poly(ADP-ribose) Polymerase Inhibitors
The compound and its derivatives have been explored for their role as poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of pharmacological inhibitors that have a significant impact on the treatment of cancer, particularly in exploiting the concept of synthetic lethality for therapeutic benefit. A specific derivative showed excellent potency against the PARP-1 enzyme, indicating its potential as a therapeutic agent in cancer treatment (Penning et al., 2010).
Antihypertensive Agents
In the realm of cardiovascular research, derivatives have been synthesized and tested for their potential as antihypertensive agents. Specifically, compounds incorporating similar structural motifs have been evaluated for their electrocardiographic, antiarrhythmic, vasorelaxing, and antihypertensive activities, as well as for their in-vitro nitric oxide (NO) releasing ability. Some of these compounds exhibited significant potency, comparable to existing antihypertensive drugs, suggesting their utility in treating cardiovascular diseases (Bhandari et al., 2009).
Propiedades
IUPAC Name |
1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-phenylimidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c27-22(18-25-15-16-26(23(25)28)21-9-5-2-6-10-21)24-13-11-20(12-14-24)17-19-7-3-1-4-8-19/h1-10,20H,11-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIIYZQKPNTFDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-3-phenylimidazolidin-2-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.